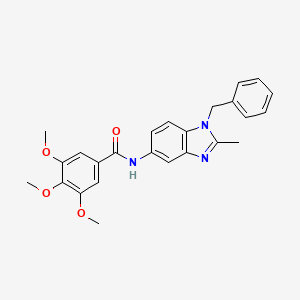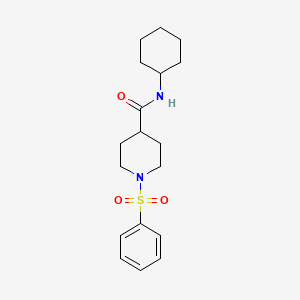
N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide
Overview
Description
N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide, also known as TMB-5, is a synthetic compound that has been studied extensively for its potential use in scientific research. TMB-5 belongs to the class of benzimidazole derivatives, which have been shown to exhibit a range of biological activities.
Mechanism of Action
The mechanism of action of N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide involves its selective accumulation in lysosomes, where it undergoes hydrolysis by lysosomal enzymes to release the fluorescent benzimidazole moiety. The released benzimidazole moiety emits a fluorescent signal that can be visualized by fluorescence microscopy. The specificity of N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide for lysosomes is thought to be due to the presence of the benzyl group, which allows for selective uptake by lysosomes.
Biochemical and physiological effects:
N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide has been shown to have low toxicity and minimal effects on cellular viability, making it a safe and reliable tool for studying lysosomal function in living cells. In addition to its use as a fluorescent probe, N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide has also been studied for its potential use as a lysosomal inhibitor. Lysosomal inhibitors have been shown to have potential therapeutic applications in the treatment of lysosomal storage diseases, where the accumulation of undegraded substrates in lysosomes leads to cellular dysfunction and disease pathology.
Advantages and Limitations for Lab Experiments
The advantages of using N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide in lab experiments include its high selectivity for lysosomes, low toxicity, and ease of use. However, one limitation of N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide is its relatively low quantum yield, which can limit its sensitivity for imaging of lysosomes in living cells. Additionally, N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide is not suitable for use in animal models due to its poor bioavailability and rapid metabolism.
Future Directions
For research on N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide include the development of more potent and selective lysosomal probes, as well as the exploration of its potential use as a lysosomal inhibitor for the treatment of lysosomal storage diseases. Additionally, further studies are needed to elucidate the mechanism of lysosomal targeting and uptake of N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide, as well as its potential interactions with other cellular components. Overall, N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide shows great promise as a valuable tool for studying lysosomal function and dysfunction in living cells, and its potential applications in scientific research and medicine warrant further investigation.
Scientific Research Applications
N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide has been studied for its potential use as a fluorescent probe for imaging of lysosomes in living cells. Lysosomes are organelles that play a crucial role in cellular homeostasis by degrading and recycling cellular waste. Abnormal lysosomal function has been implicated in a range of diseases, including cancer, neurodegenerative disorders, and lysosomal storage diseases. N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide has been shown to accumulate selectively in lysosomes and emit a strong fluorescent signal upon excitation with light, making it a valuable tool for studying lysosomal function and dysfunction in living cells.
properties
IUPAC Name |
N-(1-benzyl-2-methylbenzimidazol-5-yl)-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-16-26-20-14-19(10-11-21(20)28(16)15-17-8-6-5-7-9-17)27-25(29)18-12-22(30-2)24(32-4)23(13-18)31-3/h5-14H,15H2,1-4H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDKKPPSDKMCDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1CC3=CC=CC=C3)C=CC(=C2)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-chlorophenyl)sulfonyl]-N-(2-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B3445894.png)
![N-(2-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3445913.png)
![3-[(2,3-dichlorophenyl)amino]-3-oxopropanoic acid](/img/structure/B3445919.png)
![N-(2-furylmethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3445932.png)
![1-[(4-methylphenyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B3445939.png)



![N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B3445966.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B3445990.png)
![2,4-dimethoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B3445995.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B3446003.png)
![3-methoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3446009.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide](/img/structure/B3446012.png)